

# step-by-step synthesis of 3-Chloro-3'-morpholinomethyl benzophenone

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## Compound of Interest

*Compound Name:* 3-Chloro-3'-morpholinomethyl  
benzophenone

*CAS No.:* 898765-41-8

*Cat. No.:* B1359592

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Application Note: Modular Synthesis of **3-Chloro-3'-morpholinomethyl benzophenone** via Late-Stage Amination

## Executive Summary

This application note details the synthetic pathway for **3-Chloro-3'-morpholinomethyl benzophenone** (CAS 898765-41-8), a functionalized diaryl ketone scaffold often utilized in the development of anti-proliferative and anti-inflammatory agents.

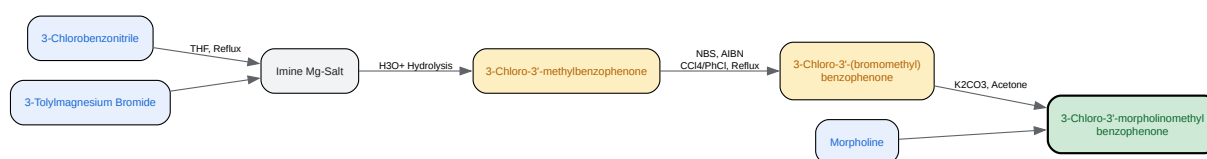
While direct Friedel-Crafts acylation is common for benzophenones, it often lacks the regioselectivity required for meta-meta substituted systems. Therefore, this protocol employs a Grignard-Nitrile addition to establish the 3,3'-substitution pattern, followed by a Wohl-Ziegler bromination and nucleophilic substitution to install the morpholine moiety. This approach ensures high isomeric purity and operational scalability.

## Synthetic Strategy & Rationale

The synthesis is divided into three critical phases to ensure regiochemical integrity:

- Core Construction (Grignard-Nitrile Addition):
  - Rationale: Direct acylation of toluene with 3-chlorobenzoyl chloride predominantly yields the para-isomer. To secure the meta-methyl group, we react 3-chlorobenzonitrile with 3-tolylmagnesium bromide. The intermediate imine salt resists further addition, preventing tertiary alcohol formation—a common pitfall in Grignard-ester reactions.
- Radical Functionalization (Wohl-Ziegler):
  - Rationale: Benzylic bromination using N-bromosuccinimide (NBS) is preferred over direct chlorination to avoid ring chlorination and to provide a more reactive leaving group for the subsequent amination.
- Amination (Nucleophilic Substitution):
  - Rationale: The displacement of the benzylic bromide by morpholine proceeds rapidly under mild basic conditions, minimizing side reactions such as elimination.

## Reaction Workflow Visualization



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Figure 1: Step-wise synthetic pathway ensuring meta-regioselectivity and controlled functionalization.

## Detailed Experimental Protocols

### Phase 1: Synthesis of 3-Chloro-3'-methylbenzophenone

Objective: Construct the diaryl ketone core with specific meta-substitution.

Parameter	Specification
Reagents	3-Chlorobenzonitrile (1.0 eq), 3-Tolylmagnesium bromide (1.2 eq, 1.0M in THF)
Solvent	Anhydrous Tetrahydrofuran (THF)
Temperature	0°C (addition) Reflux (2h)
Yield Target	85-90%

Protocol:

- Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under an argon atmosphere.
- Charging: Add 3-Chlorobenzonitrile (13.7 g, 100 mmol) and anhydrous THF (150 mL). Cool to 0°C.
- Addition: Dropwise add 3-Tolylmagnesium bromide (120 mL, 120 mmol) over 30 minutes. The solution will turn dark.
- Reaction: Warm to room temperature, then reflux for 2-3 hours to ensure complete formation of the ketimine salt.
- Hydrolysis: Cool to 0°C. Carefully quench with 3M HCl (100 mL). Reflux the biphasic mixture for 1 hour to hydrolyze the imine to the ketone.
- Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over MgSO<sub>4</sub>, and concentrate in vacuo.
- Purification: If necessary, purify via flash chromatography (Hexanes/EtOAc 95:5) to obtain the pale yellow oil/solid.

## Phase 2: Wohl-Ziegler Bromination

Objective: Selective functionalization of the benzylic carbon.

Parameter	Specification
Reagents	Core Ketone (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq)
Solvent	Carbon Tetrachloride (CCl <sub>4</sub> ) or Benzotrifluoride (PhCF <sub>3</sub> ) - greener alternative)
Activation	Thermal Reflux or Photochemical (visible light)

Protocol:

- **Dissolution:** Dissolve 3-Chloro-3'-methylbenzophenone (10 mmol) in anhydrous PhCF<sub>3</sub> (50 mL).
- **Reagent Addition:** Add recrystallized NBS (10.5 mmol) and AIBN (0.5 mmol).
- **Initiation:** Heat to reflux. The reaction is exothermic once initiated (indicated by succinimide rising to the surface).
- **Monitoring:** Monitor by TLC until the starting material is consumed (~2-4 hours).
- **Filtration:** Cool to 0°C to precipitate succinimide. Filter off the solid.
- **Concentration:** Evaporate the solvent to yield crude 3-Chloro-3'-(bromomethyl)benzophenone. Note: This intermediate is a lachrymator; handle in a fume hood.

## Phase 3: Morpholine Substitution

Objective: Final installation of the pharmacophore.

Parameter	Specification
Reagents	Bromo-intermediate (1.0 eq), Morpholine (1.2 eq), K CO (2.0 eq)
Solvent	Acetone or Acetonitrile
Conditions	Room Temperature to 50°C

#### Protocol:

- Suspension: Suspend the crude bromo-intermediate (from Phase 2) and anhydrous K CO (20 mmol) in Acetone (30 mL).
- Amination: Add Morpholine (12 mmol) dropwise.
- Agitation: Stir at 50°C for 4 hours.
- Workup: Filter off inorganic salts. Concentrate the filtrate.
- Final Purification: Dissolve residue in dilute HCl (1M), wash with ether (to remove non-basic impurities), then basify the aqueous layer with NaOH (2M) to pH 10. Extract the product into DCM, dry, and concentrate.
- Crystallization: Recrystallize from Ethanol/Hexane if a solid is required.

## Safety & Compliance (E-E-A-T)

- Lachrymator Warning: The benzylic bromide intermediate is a potent eye and respiratory irritant. All operations in Phase 2 must occur in a certified chemical fume hood.
- Cyanide Management: While the nitrile starting material is stable, ensure acidic waste streams from Phase 1 are not mixed with strong oxidizers.

- Solvent Selection: Carbon Tetrachloride is toxic and ozone-depleting. Benzotrifluoride is recommended as a safer, high-performance substitute for radical brominations.

## References

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